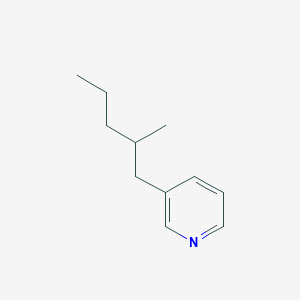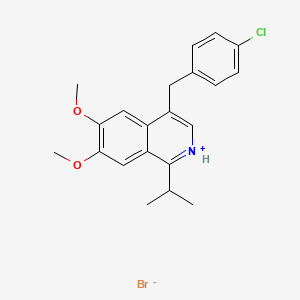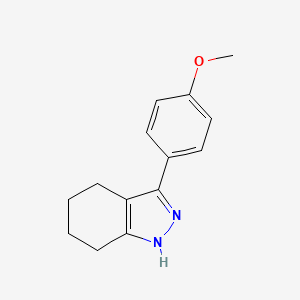
2,4-di-sec-Butoxy-6-methyl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-di-sec-Butoxy-6-methyl-pyrimidine is an organic compound with the molecular formula C13H22N2O2 It is a derivative of pyrimidine, characterized by the presence of two sec-butoxy groups at positions 2 and 4, and a methyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di-sec-Butoxy-6-methyl-pyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with sec-butoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-di-sec-Butoxy-6-methyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The sec-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-di-sec-Butoxy-6-methyl-pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-di-sec-Butoxy-6-methyl-pyrimidine involves its interaction with specific molecular targets. The sec-butoxy groups enhance its lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with nucleic acids or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-di-tert-Butoxy-6-methyl-pyrimidine: Similar structure but with tert-butoxy groups instead of sec-butoxy groups.
2,4-di-methoxy-6-methyl-pyrimidine: Contains methoxy groups instead of sec-butoxy groups.
2,4-di-ethoxy-6-methyl-pyrimidine: Contains ethoxy groups instead of sec-butoxy groups.
Uniqueness: 2,4-di-sec-Butoxy-6-methyl-pyrimidine is unique due to the presence of sec-butoxy groups, which impart distinct steric and electronic properties compared to other alkoxy derivatives
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2,4-di(butan-2-yloxy)-6-methylpyrimidine |
InChI |
InChI=1S/C13H22N2O2/c1-6-10(4)16-12-8-9(3)14-13(15-12)17-11(5)7-2/h8,10-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
REXYFHHXRIRXKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=NC(=C1)C)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)

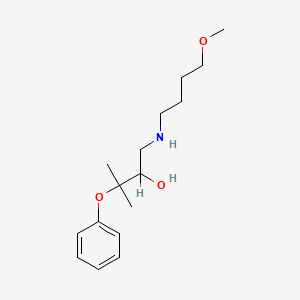
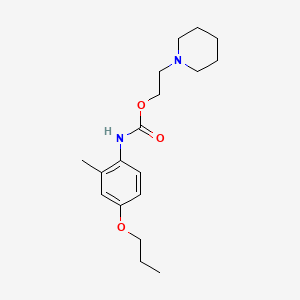


![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
